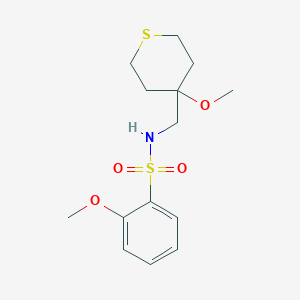

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S2/c1-18-12-5-3-4-6-13(12)21(16,17)15-11-14(19-2)7-9-20-10-8-14/h3-6,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDSOKIDUNCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a methoxybenzene derivative, followed by the introduction of the tetrahydrothiopyran moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in the fields of pharmacology and drug development. Its sulfonamide group is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

- Enzyme Inhibition : The sulfonamide moiety can act as a nucleophile, allowing the compound to inhibit specific enzymes involved in metabolic pathways. This interaction may affect cellular processes significantly, making it relevant in treating diseases where enzyme modulation is beneficial.

- Receptor Modulation : The compound may bind to various receptors, influencing their activity and downstream signaling pathways. This characteristic is crucial for developing drugs targeting specific receptors associated with diseases such as cancer and inflammation .

Synthesis and Industrial Production

The synthesis of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multi-step synthetic routes:

- Formation of Tetrahydrothiopyran Ring : This can be achieved through reactions involving thiols and dihydropyran derivatives.

- Introduction of Methoxy Group : Reacting the tetrahydrothiopyran intermediate with methoxyating agents introduces the methoxy group.

- Final Sulfonamide Formation : The final product is synthesized by reacting the intermediate with sulfonamide precursors under controlled conditions.

Industrial production may utilize optimized synthetic routes that focus on maximizing yield and purity while minimizing environmental impact through techniques like continuous flow chemistry .

Case Studies

Several studies have investigated the biological activity of related compounds featuring similar structural motifs:

- Antimicrobial Activity : Research has shown that sulfonamides exhibit broad-spectrum antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for clinical applications in treating infections .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory properties of sulfonamide derivatives, suggesting that this compound could be developed into an anti-inflammatory agent through further modifications .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The methoxy and tetrahydrothiopyran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogous benzenesulfonamides, focusing on structural variations, physicochemical properties, and spectroscopic characteristics.

Structural Variations in Heterocyclic Substituents

Table 1: Key Structural Differences in Heterocyclic Moieties

Key Observations :

- Heteroatom Influence : Replacing sulfur in the thiopyran ring (target compound) with oxygen (pyran in ) reduces lipophilicity but may enhance hydrogen-bonding capacity. The sulfur atom in thiopyran increases electron density and may improve membrane permeability .

- The phenylthio group in introduces a bulky, hydrophobic moiety that could influence solubility.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical and Spectral Data

Key Observations :

- IR Spectroscopy : The S=O stretching vibrations in sulfonamides (e.g., target compound and ) appear at ~1243–1258 cm⁻¹, consistent with sulfonamide derivatives . The absence of C=O bands in the target compound distinguishes it from hydrazinecarbothioamides .

- ¹H NMR : Methoxy groups (OCH₃) in all compounds resonate at ~3.8 ppm. Thiopyran CH₂ protons in the target compound are upfield (~3.0–3.5 ppm) compared to pyran CH₂ groups (~3.5–4.0 ppm) due to sulfur’s electron-donating effect .

Comparison with Analogous Routes :

Biological Activity

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure is characterized by a methoxy group, a benzenesulfonamide moiety, and a tetrahydrothiopyran ring. The molecular formula is with a molecular weight of 382.5 g/mol .

The biological activity of this compound is believed to stem from its interaction with various molecular targets, particularly in cancer therapy. Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest at the G(2)/M phase and subsequent apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of the compound exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, demonstrating IC50 values ranging from submicromolar to low nanomolar concentrations. These compounds effectively inhibit the growth of melanoma and prostate cancer cells, showcasing their potential as anticancer agents .

Inhibition Studies

In vitro studies have demonstrated that this compound can bind to the colchicine-binding site on tubulin. This binding leads to the disruption of microtubule dynamics, which is essential for mitosis. Such interactions have been observed in various SMART (4-substituted methoxybenzoyl-aryl-thiazole) compounds that share structural similarities with this compound .

Data Table: Summary of Biological Activities

Case Studies

- Study on SMART Compounds : A series of studies evaluated the anticancer efficacy of SMART compounds similar to this compound. These studies indicated that modifications in the structure could enhance potency against multidrug-resistant (MDR) cancer cell lines .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could effectively overcome resistance mechanisms commonly seen in cancer therapies, suggesting their potential utility in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonamide formation : Reacting 2-methoxybenzenesulfonyl chloride with a tetrahydropyran-derived amine under basic conditions (e.g., triethylamine in dichloromethane).

- Functionalization of the thiopyran ring : Methoxylation via nucleophilic substitution or oxidation-reduction sequences.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Critical reagents : Lithium aluminum hydride (reduction), hydrogen peroxide (oxidation), and anhydrous solvents (THF, DMF) .

- Data validation : Monitor reactions using TLC and confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary techniques :

- NMR : H NMR (δ 7.5–6.8 ppm for aromatic protons), C NMR (δ 160–100 ppm for methoxy and thiopyran carbons).

- IR : Peaks at ~1150 cm (S=O stretching) and ~1250 cm (C-O-C from methoxy groups).

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.

- Advanced support : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Approach :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Isotopic labeling : Use N or S isotopes to trace sulfonamide and thiopyran moieties .

- Case study : Discrepancies in methoxy group chemical shifts were resolved by comparing with analogous compounds like 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide .

Q. What computational methods are suitable for studying reaction mechanisms involving this compound?

- Tools :

- Density Functional Theory (DFT) : Optimize transition states for sulfonamide bond formation.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Key findings : Methoxy groups stabilize intermediates via resonance, lowering activation energy by ~5 kcal/mol in sulfonamide synthesis .

Q. How can the compound’s bioactivity be systematically assessed against microbial targets?

- Experimental design :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Measure IC against dihydrofolate reductase (DHFR) or β-lactamase.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- DOE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio).

- Case example : A 23% yield increase was achieved by switching from THF to DMF as the solvent for thiopyran functionalization .

Q. How do researchers address solubility issues in biological assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.